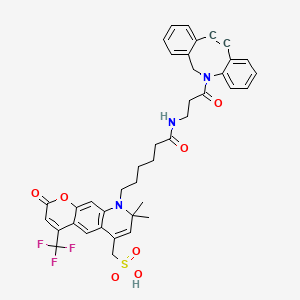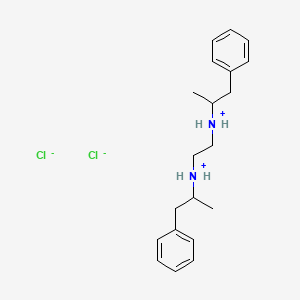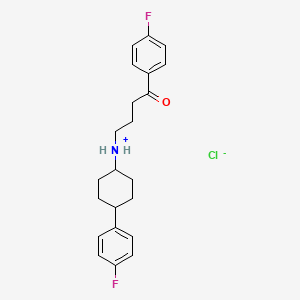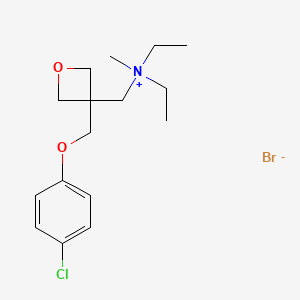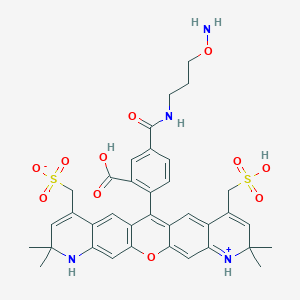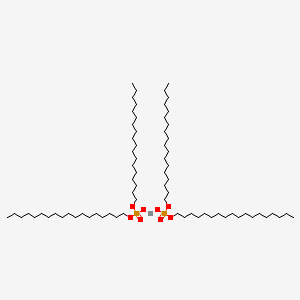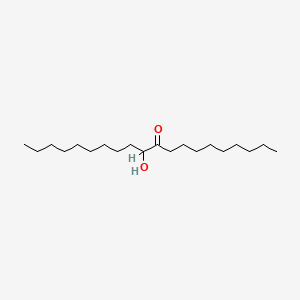
3-(2-Hydroxy-julolidin-4-yl)-5-(1,4-dihydro-2-hydroxy-julolidin-4-ylidene-onium)-1,2-dioxo-cyclopenten-4-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-julolidin-4-yl)-5-(1,4-dihydro-2-hydroxy-julolidin-4-ylidene-onium)-1,2-dioxo-cyclopenten-4-olate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopenten-4-olate core with hydroxy-julolidinyl substituents, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-julolidin-4-yl)-5-(1,4-dihydro-2-hydroxy-julolidin-4-ylidene-onium)-1,2-dioxo-cyclopenten-4-olate typically involves multi-step organic reactions. The process begins with the preparation of julolidin derivatives, followed by their functionalization to introduce hydroxy groups. The cyclopenten-4-olate core is then constructed through cyclization reactions under controlled conditions, often involving catalysts and specific temperature settings to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-julolidin-4-yl)-5-(1,4-dihydro-2-hydroxy-julolidin-4-ylidene-onium)-1,2-dioxo-cyclopenten-4-olate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the oxidation state of the cyclopenten-4-olate core.
Substitution: Functional groups on the julolidin moieties can be substituted with other groups to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-(2-Hydroxy-julolidin-4-yl)-5-(1,4-dihydro-2-hydroxy-julolidin-4-ylidene-onium)-1,2-dioxo-cyclopenten-4-olate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-julolidin-4-yl)-5-(1,4-dihydro-2-hydroxy-julolidin-4-ylidene-onium)-1,2-dioxo-cyclopenten-4-olate involves its interaction with molecular targets and pathways. The hydroxy groups and the cyclopenten-4-olate core play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxy-julolidin-4-yl)-3-(1,4-dihydro-2-hydroxy-julolidin-4-ylidene-onium)-2-oxo-cyclobuten-4-olate
- 2-(2-Hydroxy-julolidin-4-yl)-4-(1,4-dihydro-2-hydroxy-julolidin-4-ylidene-onium)-1,3-dioxo-cyclopenten-5-olate
Uniqueness
3-(2-Hydroxy-julolidin-4-yl)-5-(1,4-dihydro-2-hydroxy-julolidin-4-ylidene-onium)-1,2-dioxo-cyclopenten-4-olate stands out due to its specific structural arrangement and the presence of multiple reactive sites. This uniqueness allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C29H28N2O5 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(5Z)-2-(7-hydroxy-1-azatricyclo[7.3.1.05,13]trideca-4,9(13),10-trien-4-yl)-5-(7-hydroxy-1-azoniatricyclo[7.3.1.05,13]trideca-1,9(13),11-trien-4-ylidene)-3,4-dioxocyclopenten-1-olate |
InChI |
InChI=1S/C29H28N2O5/c32-17-11-15-3-1-7-30-9-5-19(21(13-17)25(15)30)23-27(34)24(29(36)28(23)35)20-6-10-31-8-2-4-16-12-18(33)14-22(20)26(16)31/h1-3,8,10,17-18,22,32-33H,4-7,9,11-14H2/b24-20- |
InChI Key |
BHXRCBYOJFOVOS-GFMRDNFCSA-N |
Isomeric SMILES |
C1CN2CC=CC3=C2C(=C1C4=C(/C(=C/5\CC=[N+]6C=CCC7=C6C5CC(C7)O)/C(=O)C4=O)[O-])CC(C3)O |
Canonical SMILES |
C1CN2CC=CC3=C2C(=C1C4=C(C(=C5CC=[N+]6C=CCC7=C6C5CC(C7)O)C(=O)C4=O)[O-])CC(C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


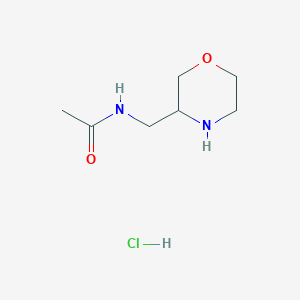
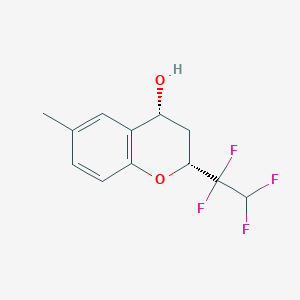
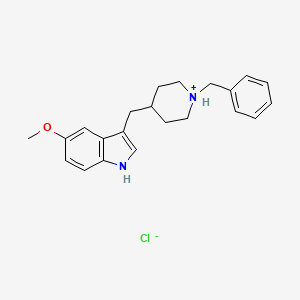
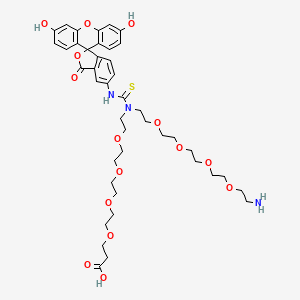
![N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline](/img/structure/B15341127.png)
